Methyl 6-cyano-1-naphthoate
CAS No.: 91804-22-7
Cat. No.: VC8317748
Molecular Formula: C13H9NO2
Molecular Weight: 211.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 91804-22-7 |
---|---|
Molecular Formula | C13H9NO2 |
Molecular Weight | 211.22 g/mol |
IUPAC Name | methyl 6-cyanonaphthalene-1-carboxylate |
Standard InChI | InChI=1S/C13H9NO2/c1-16-13(15)12-4-2-3-10-7-9(8-14)5-6-11(10)12/h2-7H,1H3 |
Standard InChI Key | LWVMMAPLNOYDCI-UHFFFAOYSA-N |
SMILES | COC(=O)C1=CC=CC2=C1C=CC(=C2)C#N |
Canonical SMILES | COC(=O)C1=CC=CC2=C1C=CC(=C2)C#N |
Introduction
The electron-withdrawing cyano and ester groups induce significant polarization in the naphthalene ring, directing electrophilic substitution to the 4- and 8-positions . Infrared (IR) spectroscopy reveals characteristic stretches for the ester carbonyl () and nitrile () . Nuclear magnetic resonance (NMR) data for analogous compounds show aromatic protons in the δ 7.5–8.5 ppm range, with the methyl ester appearing as a singlet near δ 3.9 .
Synthetic Routes and Optimization
Palladium-Catalyzed Cyanation of Halogenated Precursors
A prominent synthesis leverages palladium-mediated cross-coupling, as demonstrated in the preparation of methyl 6-bromo-2-hydroxy-1-naphthoate . Adapting this method, bromine at the 6-position can be replaced with a cyano group using a cyanide source (e.g., Zn(CN)) under catalytic Pd(PPh) in DMF at 100°C . This approach yields Methyl 6-cyano-1-naphthoate in ~75% yield after purification by silica gel chromatography.
Mechanistic Insight: The reaction proceeds via oxidative addition of the aryl bromide to Pd(0), followed by transmetalation with cyanide and reductive elimination to form the C–CN bond .
Direct Esterification of 6-Cyano-1-naphthoic Acid
An alternative route involves esterification of 6-cyano-1-naphthoic acid using methyl iodide in the presence of potassium carbonate (KCO) in dimethylformamide (DMF) . This method, adapted from Morita-Baylis-Hillman (MBH) acetate reactions, achieves yields of 82–88% .
Optimization: Anhydrous conditions and stoichiometric KCO are critical to suppress hydrolysis of the nitrile group .
Reactivity and Functionalization
Electrophilic Aromatic Substitution
The cyano and ester groups deactivate the naphthalene ring, directing electrophiles to the 4- and 8-positions. Nitration using HNO/HSO at 0°C yields mono-nitro derivatives, which are precursors to amines or azides .
Nucleophilic Attack on the Nitrile Group
The cyano group undergoes hydrolysis to carboxylic acids under acidic (HCl/HO) or basic (NaOH/HO) conditions, forming methyl 6-carbamoyl-1-naphthoate . This transformation is pivotal in prodrug design.
Applications in Organic Synthesis
Pharmaceutical Intermediates
Methyl 6-cyano-1-naphthoate serves as a precursor to nonsteroidal anti-inflammatory drugs (NSAIDs). For example, hydrogenation of the nitrile to an amine followed by sulfonation yields analogs of naproxen .
Materials Science
The compound’s planar structure and electron-deficient aromatic system make it a candidate for organic semiconductors. Incorporation into polycyclic aromatic hydrocarbons (PAHs) enhances charge carrier mobility in thin-film transistors .
Analytical Characterization
Spectroscopic Data
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H NMR (400 MHz, CDCl): δ 8.72 (d, , 1H), 8.15 (s, 1H), 7.85–7.75 (m, 3H), 7.52 (d, , 1H), 3.97 (s, 3H) .
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C NMR (100 MHz, CDCl): δ 167.8 (COOCH), 134.5–118.2 (aromatic carbons), 117.6 (CN), 52.1 (OCH) .
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HRMS (ESI): Calculated for [M+H]: 212.0706, Found: 212.0711 .
X-ray Crystallography
Although no crystal data exists for Methyl 6-cyano-1-naphthoate, related naphthoates exhibit monoclinic crystal systems with π-stacking distances of 3.4–3.6 Å .
Future Directions
Research gaps include catalytic asymmetric functionalization and green synthesis routes. Photocatalytic cyanation using visible light and Earth-abundant catalysts could enhance sustainability . Additionally, exploring supramolecular applications (e.g., metal-organic frameworks) may unlock new material properties.
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